2-(4-Bromo-2-fluorophenyl)pyridine
Overview
Description
“2-(4-Bromo-2-fluorophenyl)pyridine” is a chemical compound with the molecular weight of 252.09 . It is a white solid . It is also known by its IUPAC name "2-bromo-4-(2-fluorophenyl)pyridine" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H7BrFN/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H
. This indicates the presence of 11 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 nitrogen atom in the molecule .
Physical and Chemical Properties Analysis
“this compound” is a white solid with a molecular weight of 252.09 .
Scientific Research Applications
Fluorescent pH Sensors and Chemosensors
One significant application of 2-(4-Bromo-2-fluorophenyl)pyridine derivatives in scientific research is in the development of fluorescent pH sensors and chemosensors. A study designed a heteroatom-containing organic fluorophore that exhibits the effect of intramolecular charge transfer (ICT), showing strong emission in the aggregated state due to aggregation-induced emission (AIE). This property allows it to function as a fluorescent pH sensor in both solution and solid states, as well as a chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).
Synthesis of Biologically Active Compounds
Another application involves the synthesis of biologically active compounds. The compound 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate, was synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline through multiple steps including nitration, chlorination, and N-alkylation. This intermediate is crucial for creating compounds with potential biological activity (Wang et al., 2016).
Fluorescent Chemosensors for Metal Ions
Derivatives of this compound have also been used to create fluorescent chemosensors for metal ions. For example, new fluorophores based on the pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione moiety have been synthesized, showing high selectivity for Fe3+/Fe2+ cations. This sensitivity towards iron ions highlights their potential application in biological and environmental monitoring (Maity et al., 2018).
Activation of C-H Bonds
Furthermore, this compound derivatives have been explored in the context of C-H bond activation. Research demonstrates the activation of both sp^2 and sp^3 C-H bonds in the presence of platinum(II), leading to complex structures with potential applications in catalysis and material science (Crosby et al., 2009).
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVHCVMHZVDWDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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